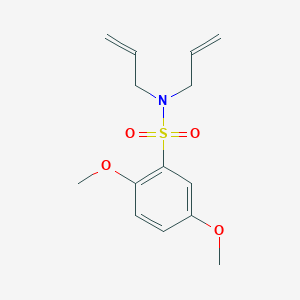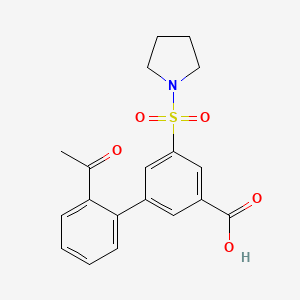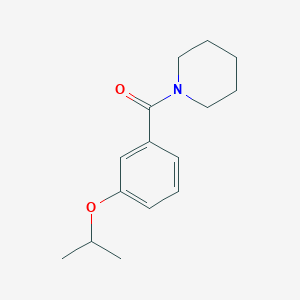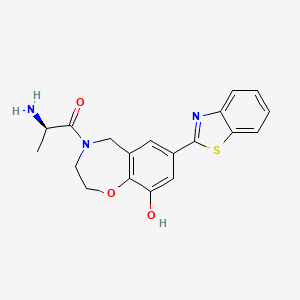![molecular formula C16H13Cl2N3OS B5297126 4-(5-{2-[(3,4-dichlorobenzyl)thio]ethyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5297126.png)
4-(5-{2-[(3,4-dichlorobenzyl)thio]ethyl}-1,2,4-oxadiazol-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-{2-[(3,4-dichlorobenzyl)thio]ethyl}-1,2,4-oxadiazol-3-yl)pyridine is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This molecule is a member of the oxadiazole family, which has been shown to have a broad range of biological activities.
Mecanismo De Acción
The mechanism of action of 4-(5-{2-[(3,4-dichlorobenzyl)thio]ethyl}-1,2,4-oxadiazol-3-yl)pyridine is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in inflammation and tumor growth. In addition, it has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(5-{2-[(3,4-dichlorobenzyl)thio]ethyl}-1,2,4-oxadiazol-3-yl)pyridine can modulate various biochemical and physiological pathways. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(5-{2-[(3,4-dichlorobenzyl)thio]ethyl}-1,2,4-oxadiazol-3-yl)pyridine in lab experiments is its broad range of biological activities. This compound has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects, which makes it a potential candidate for the treatment of various diseases. However, one limitation of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-(5-{2-[(3,4-dichlorobenzyl)thio]ethyl}-1,2,4-oxadiazol-3-yl)pyridine. One direction is to further investigate its mechanism of action and identify the specific targets that it interacts with. Another direction is to optimize its chemical structure to improve its solubility and pharmacokinetic properties. In addition, this compound could be studied in animal models to evaluate its efficacy and safety as a therapeutic agent. Finally, the potential use of this compound as a drug candidate for the treatment of neurological disorders could be explored further.
Métodos De Síntesis
The synthesis of 4-(5-{2-[(3,4-dichlorobenzyl)thio]ethyl}-1,2,4-oxadiazol-3-yl)pyridine involves the reaction of 2-(3,4-dichlorobenzylthio)ethylamine with 2-cyanopyridine in the presence of a base. This reaction leads to the formation of the oxadiazole ring and the pyridine ring, which are connected by a thioether linker. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
4-(5-{2-[(3,4-dichlorobenzyl)thio]ethyl}-1,2,4-oxadiazol-3-yl)pyridine has been studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial activities. In addition, this compound has been studied for its potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
5-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3OS/c17-13-2-1-11(9-14(13)18)10-23-8-5-15-20-16(21-22-15)12-3-6-19-7-4-12/h1-4,6-7,9H,5,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRJFTQIZYMGCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSCCC2=NC(=NO2)C3=CC=NC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-[(3,4-Dichlorophenyl)methylsulfanyl]ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-phenyl-1H-pyrazol-5-yl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5297049.png)
![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-{[2-(1-pyrrolidinyl)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B5297052.png)
![3-[2-(2-fluorophenyl)ethyl]-1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5297065.png)



![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5297099.png)


![N-(3-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]butanamide](/img/structure/B5297116.png)
![N-{[1-(hydroxymethyl)cyclobutyl]methyl}-N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5297119.png)
![3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5297134.png)

